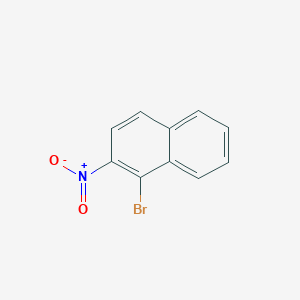

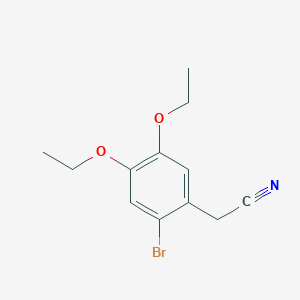

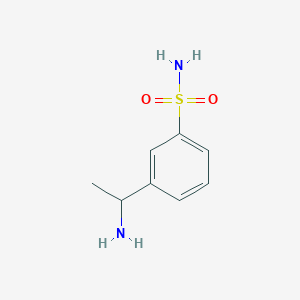

![molecular formula C19H17NO B1276259 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine CAS No. 400746-75-0](/img/structure/B1276259.png)

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)-[1,1'-biphenyl]-2-amine (4-BBA) is an amine compound containing an aromatic ring with two nitrogen atoms and a benzyloxy group. It has a range of applications in scientific research, including as a reagent in organic synthesis and as a biochemical tool for studying the physiological effects of various compounds. 4-BBA is a relatively new compound, and its potential applications are only beginning to be explored.

科学的研究の応用

Application 1: Synthesis of Novel Biphenyl-based Bent-core Liquid Crystals

- Summary of the Application: This compound is used in the synthesis of novel biphenyl-based bent-core (BC) liquid crystals . These materials are used in many fields such as displays, organic light-emitting diodes, biosensors, organic field-effect transistors and various applications based on biological systems .

- Methods of Application or Experimental Procedures: The synthesis of the novel BC compounds was carried out using 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine . The mesomorphic properties of the novel BC compounds were investigated using an optical polarizing microscope and a differential scanning calorimeter .

- Results or Outcomes: The phase transition temperatures of both mesogens exhibiting B1 mesophase were determined, and the dielectric parameters were studied . The change of the dielectric properties in the both LCs mesophase interval gradually have been revealed .

Application 2: Synthesis of Schiff Base Ligands

- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used in the synthesis of Schiff base ligands .

- Methods of Application or Experimental Procedures: The solid product obtained was filtered, washed and dried in hexane to get pure products .

- Results or Outcomes: The study did not provide specific results or outcomes related to this application .

Application 3: Synthesis of Transition Metal Complexes

- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .

- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .

Application 4: Skin Depigmentation

- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used as a skin depigmenting agent . It is used in the treatment of vitiligo, a condition that causes loss of skin color in patches .

- Methods of Application or Experimental Procedures: The compound is applied topically to the skin .

- Results or Outcomes: The compound induces depigmentation and has shown potential for vitiligo research .

Application 5: Synthesis of Hydroquinone Derivatives

- Summary of the Application: This compound is used in the synthesis of hydroquinone derivatives . These derivatives have shown potential in medical depigmentation .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various hydroquinone derivatives .

- Results or Outcomes: The synthesized hydroquinone derivatives are used as a topical drug for medical depigmentation . They are classified as the monobenzyl ether of hydroquinone .

Application 6: Synthesis of Transition Metal Complexes

- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .

- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIPQWRPJDHCCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403499 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine | |

CAS RN |

400746-75-0 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

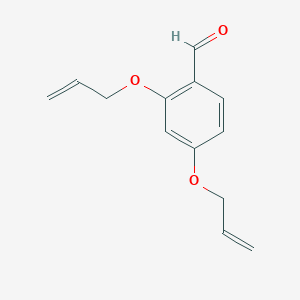

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

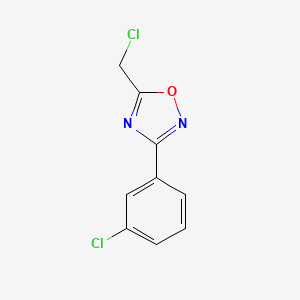

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

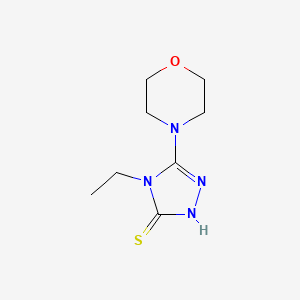

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)